Tert-butyl o-tolylcarbamate
Overview
Description
Tert-butyl o-tolylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of tert-butyl o-tolylcarbamate Derivatives
This compound derivatives have been synthesized for various applications. For instance, trans-tert-butyl-2-aminocyclopentylcarbamate was synthesized through a practical method, highlighting its potential as a chiral ligand scaffold and as a modified backbone unit for peptide nucleic acids (PNAs) (Xu & Appella, 2006).
Crystallographic and Structural Insights
Detailed crystallographic studies have been conducted on tert-butyl N-acetylcarbamate, synthesized using a green method. The crystal structure revealed pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond, offering insights into the intermolecular interactions of carbamate compounds (El Mestehdi et al., 2022).
Applications in Medicinal Chemistry
Evaluation of tert-Butyl Isosteres in Drug Discovery
The tert-butyl group is common in medicinal chemistry. Its incorporation into bioactive compounds often leads to modulation of properties like lipophilicity and metabolic stability. A study documented the physicochemical data of drug analogues, comparing tert-butyl with other substituents, highlighting the importance of careful substituent choice in drug design (Westphal et al., 2015).
Thermodynamic and Physicochemical Properties
Thermodynamic Properties
The thermodynamic properties of compounds like (S)-tert-butyl 1-phenylethylcarbamate have been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG), providing crucial data for understanding the physical behavior of these compounds under different temperature conditions (Zeng et al., 2011).
Environmental and Analytical Applications
Degradation Pathways and Environmental Treatment
The UV/H2O2 process was applied to degrade methyl tert-butyl ether (MTBE) in aqueous solutions, revealing tert-butyl formate and other primary byproducts as part of the degradation pathway. This study is crucial for understanding the environmental fate of tert-butyl compounds and developing treatment methods for contaminated water (Stefan et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds like tert-butanol have been shown to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play various roles in cellular processes, including metabolism and signal transduction.
Mode of Action
It’s known that tert-butyl esters of carboxylic acids decompose through a process involving the detachment of isobutylene . This process occurs as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom .
Biochemical Pathways
The tert-butyl group has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl N-(2-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDAFUNCFQYMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431175 | |
Record name | tert-butyl o-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74965-31-4 | |
Record name | tert-butyl o-tolylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-methylphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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